N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine
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Overview
Description
N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dimethylphenyl Group:
Formation of the Amino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the tetrazole ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine
- N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine
Uniqueness
The unique combination of the tetrazole ring and the dimethylphenyl group in N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylpropan-1-amine provides it with distinct chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-20(2)25(27-28-29-30-32(27)26-21(3)12-11-13-22(26)4)31(18-23-14-7-5-8-15-23)19-24-16-9-6-10-17-24/h5-17,20,25H,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMYLLRKCXLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C(C)C)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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